Home > Products > Screening Compounds P5931 > 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride
4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride - 1589446-11-6

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride

Catalog Number: EVT-1739496
CAS Number: 1589446-11-6
Molecular Formula: C17H27ClN2O
Molecular Weight: 310.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

    Compound Description: SP-10 is a benzamide derivative investigated for its potential as a novel HIV treatment. Research indicates that SP-10 effectively inhibits HIV-1 replication in vitro, including multidrug-resistant strains, at significantly lower concentrations than current treatments like zidovudine . It achieves this by modifying actin dynamics, leading to reduced expression of CD4 and CCR5 receptors on host cells, ultimately inhibiting HIV-1 binding and cell entry .

HM781-36B (1-[4-[4-(3,4-Dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy]-piperidin-1-yl]prop-2-en-1-one hydrochloride)

    Compound Description: HM781-36B is an anticancer drug candidate undergoing clinical trials for treating advanced solid tumors. The research focuses on its metabolic identification and pharmacokinetic analysis . Studies utilizing liquid chromatography/tandem mass spectrometry revealed various metabolic pathways for HM781-36B, including hydroxylation, dehalogenation, demethylation, N-oxidation, and de-acryloylpiperideine formation .

2-(5-Benzo[1,3]dioxol-5-yl-2-tert-butyl-3H-imidazol-4-yl)-6-methylpyridine hydrochloride (SB-505124)

    Compound Description: SB-505124 is a small molecule inhibitor of transforming growth factor-beta (TGFβ) type I receptors ALK4, ALK5, and ALK7 . This compound selectively and dose-dependently inhibits the activation of downstream signaling molecules Smad2 and Smad3, ultimately blocking TGFβ-induced cell death .

(+)-trans-3,4,4a,5,6,10b-Hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine (S32504) and (-)-trans-3,4,4a,5,6,10b-Hexahydro-9-carbamoyl-4-propyl-2H-naphth[1,2-b]-1,4-oxazine (S32601)

    Compound Description: S32504 and S32601 are enantiomers, meaning they are mirror images of each other. S32504 acts as a dopamine D3/D2 receptor agonist, demonstrating potent antiparkinsonian effects in various models . In contrast, S32601 exhibits significantly lower activity, highlighting the critical role of stereochemistry in determining biological activity .

    Compound Description: This compound acts as both an inhibitor of thermal oxidation and a photostabilizer for polymethylmethacrylate, a common polymer . This research focuses on enhancing the stability and longevity of polymers.

    Compound Description: These series of compounds act as inhibitors of interleukin-4 (IL-4) gene expression . Their potential applications lie in treating conditions like allergies, asthma, and various inflammatory diseases where IL-4 plays a significant role.

2-Hydroxy-N,N-dimethyl-3-{2-[[(R)-1-(5-methyl-furan-2-yl)-propyl]amino]-3,4-dioxo-cyclobut-1-enylamino}-benzamide (Sch527123)

    Compound Description: Sch527123 acts as a potent and specific allosteric antagonist of CXCR2, a receptor involved in inflammatory responses . The compound shows potential for treating various inflammatory conditions by inhibiting neutrophil chemotaxis and myeloperoxidase release .

Series of Substituted Pyrazolo[4,3-h]quinazoline Derivatives

    Compound Description: This series of compounds, including derivatives like 1-(2-Hydroxyethyl)-8-(methylsulfanyl)-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide, demonstrate inhibitory activity against PIM kinases (PIM-1, PIM-2, and PIM-3), which play a role in cancer cell proliferation and immune responses . These compounds show potential as therapeutic agents for treating various cancers, cell proliferative disorders, and immune diseases .

    Compound Description: S33084 acts as a potent, selective, and competitive antagonist at dopamine D3 receptors . Research using S33084 alongside other D3 and D2 antagonists has helped delineate the roles of these receptors in various physiological processes, including dopamine release and dopaminergic transmission [, ].

Overview

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride is a complex organic compound belonging to the class of benzamides. This compound features a tert-butyl group, a benzamide moiety, and a piperidine ring, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is C17H27ClN2OC_{17}H_{27}ClN_2O, and it has a CAS number of 1589446-11-6 .

Source

This compound has been studied in various contexts, particularly in medicinal chemistry and organic synthesis. It is available from chemical suppliers and has been referenced in scientific literature for its potential applications in drug development and as a chemical intermediate in synthetic pathways .

Classification

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride is classified as an organic compound, specifically within the categories of amides and secondary amines. Its structure includes functional groups that are significant for its reactivity and interactions with biological systems .

Synthesis Analysis

Methods

The synthesis of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride typically involves several key steps:

  1. Formation of the Benzamide Moiety: The initial step often involves the reaction of 4-tert-butylbenzoic acid with piperidin-4-ylmethylamine to form the benzamide through an amide coupling reaction.
  2. Hydrochloride Salt Formation: The resulting benzamide can then be converted into its hydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability for pharmaceutical applications .

Technical Details

The synthesis may utilize coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride can be represented as follows:

Molecular Formula C17H27ClN2O\text{Molecular Formula }C_{17}H_{27}ClN_2O

The compound features:

  • A tert-butyl group attached to the benzene ring.
  • A piperidine ring that contributes to its pharmacological properties.
  • A hydrochloride moiety that enhances solubility.

Data

The InChI representation for this compound is:

\text{InChI 1S C17H26N2O ClH c1 20 2 3 16 7 5 15 6 8 16 19 21 17 22 18 14 9 11 18 h5 12H 4 13 14H2 1 3H3 H 21 22 1H }$$Thisstructuralinformationaidsinunderstandingthecompound'sreactivityandinteractionswithbiologicaltargets[1][5].##ChemicalReactionsAnalysis###Reactions4-tert-butyl-N-(piperidin-4-ylmethyl)benzamidehydrochloridecanparticipateinvariouschemicalreactionstypicalofamides:1.**Hydrolysis**:Underacidicorbasicconditions,itcanhydrolyzetoyieldthecorrespondingcarboxylicacidandamine.2.**SubstitutionReactions**:Thepiperidinenitrogencanengageinnucleophilicsubstitutions,makingitaversatileintermediateinorganicsynthesis.###TechnicalDetailsReactionsinvolvingthiscompoundmayrequirespecificconditionssuchastemperaturecontrolandpHadjustmenttoensuredesiredoutcomeswithoutdecompositionorsidereactions[2][3].##MechanismofAction###ProcessWhilespecificmechanismsofactionfor4-tert-butyl-N-(piperidin-4-ylmethyl)benzamidehydrochloridearenotextensivelydocumented,compoundswithsimilarstructuresofteninteractwithbiologicalreceptorsorenzymes:1.**ReceptorBinding**:Itmayactoncentralnervoussystemreceptorsduetothepresenceofthepiperidinering.2.**InhibitionMechanisms**:Potentialinhibitionofcertainenzymepathwayscouldbeexploredfortherapeuticapplications.###DataFurtherstudiesarenecessarytoelucidatetheprecisebiologicaltargetsandmechanismsinvolvedinitspharmacologicaleffects[2][3].##PhysicalandChemicalPropertiesAnalysis###PhysicalProperties4-tert-butyl-N-(piperidin-4-ylmethyl)benzamidehydrochlorideischaracterizedby:-**Appearance**:Typicallypresentedasawhitetooff-whitesolid.-**Solubility**:Solubleinwaterduetoitshydrochlorideform.###ChemicalPropertiesKeychemicalpropertiesinclude:-**MeltingPoint**:Specificmeltingpointdatamayvarybutisessentialforpurityassessment.-**Stability**:Thecompoundshouldbestableundernormallaboratoryconditionsbutmayrequireprotectionfrommoistureandlight.RelevantanalysesincludespectroscopicmethodssuchasNuclearMagneticResonance(NMR)andMassSpectrometry(MS)forcharacterizationpurposes[4][5].##Applications###ScientificUses4-tert-butyl-N-(piperidin-4-ylmethyl)benzamidehydrochloridehasseveralpotentialapplications:1.**MedicinalChemistry**:Investigatedforitspotentialtherapeuticeffectsintreatingvariousdiseasesduetoitsstructuralcharacteristics.2.**ChemicalIntermediates**:Usedinthesynthesisofmorecomplexorganicmolecules.3.**BiologicalResearch**:Exploredforpossibleantimicrobialoranticancerproperties.Theseapplicationshighlightitssignificanceinbothacademicresearchandindustrialsettings[1][2][3].
Synthetic Methodologies & Scaffold Optimization

Multi-Step Synthesis Involving Reductive Amination and Boc-Deprotection Strategies

The synthesis of 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride relies on robust multi-step sequences centered on reductive amination and Boc protection/deprotection. A representative route begins with 4-aminopiperidine protected as its tert-butoxycarbonyl (Boc) derivative. This intermediate undergoes reductive amination with 4-tert-butylbenzaldehyde using sodium triacetoxyborohydride (STAB) in dichloromethane or tetrahydrofuran under mild conditions (0–25°C), yielding the secondary amine N-Boc-N-(4-tert-butylbenzyl)piperidin-4-amine [1]. Subsequent acylation or sulfonylation at the piperidine nitrogen may be performed, though for the target benzamide, attention shifts to functionalizing the exocyclic amine. The critical Boc deprotection is achieved using hydrogen chloride (4M in dioxane) or trifluoroacetic acid (TFA) in dichloromethane, generating the hydrochloride salt of the piperidine scaffold [1] [7]. Final coupling involves reacting this salt with 4-tert-butylbenzoyl chloride in the presence of a tertiary amine base (e.g., N,N-diisopropylethylamine, DIPEA) to form the target benzamide. Alternatively, carboxylic acid activation agents like HATU or DCC can be used with 4-tert-butylbenzoic acid [1] [6].

Table 1: Key Reagents and Conditions in Boc-Mediated Synthesis

StepReagentSolventConditionsYield Range
Reductive AminationNaBH(OAc)₃, 4-tert-butylbenzaldehydeDCM/THF0-25°C, 12-24 h75-92%
Boc DeprotectionHCl (4M in dioxane) or TFADCM or neatRT, 1-4 h85-98%
Amide Coupling4-tert-butylbenzoyl chloride, DIPEADCM/THF0°C to RT, 2-8 h65-88%

Regioselective Functionalization of Piperidine Intermediates

Achieving regioselectivity during piperidine functionalization is paramount due to the presence of two nitrogen atoms (piperidyl and exocyclic) with similar nucleophilicity. The Boc protection strategy is instrumental here: protecting the piperidine nitrogen first allows selective modification of the exocyclic primary amine [1] [6]. For example, after Boc installation on the piperidine, the exocyclic amine can be:

  • Acylated with substituted benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) [5]
  • Sulfonylated using sulfonyl halides (e.g., 2-nitrobenzenesulfonyl chloride) [1]
  • Alkylated via reductive amination with aldehydes/ketones [2]

After functionalization, Boc deprotection reveals the piperidine nitrogen for further elaboration or salt formation. Alternative strategies employ directed ortho-metalation on aryl-piperidine intermediates or transition-metal catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) for attaching complex aryl/heteroaryl groups regioselectively [4] [6]. Careful selection of blocking groups (e.g., N-benzyl, N-nosyl) for the exocyclic amine during piperidine nitrogen modification is also documented [1].

Role of tert-Butyl Benzamide Moieties in Enhancing Metabolic Stability

The 4-tert-butylbenzamide moiety significantly influences the pharmacokinetic profile of piperidine-based therapeutics. The bulky, hydrophobic tert-butyl group acts as a steric shield, protecting adjacent amide bonds from enzymatic hydrolysis (e.g., by amidases or proteases) [3]. This enhances metabolic stability in plasma and liver microsomes, as observed in analogues like ombitasvir (HCV NS5A inhibitor) and dasabuvir (HCV non-nucleoside polymerase inhibitor), where the tert-butyl group contributes to extended half-lives [3]. However, the tert-butyl group itself is susceptible to cytochrome P450 (CYP)-mediated oxidation, primarily by CYP2C8 and CYP3A4, leading to hydroxylation at the methyl groups and further oxidation to carboxylic acids [3]. For instance, ombitasvir undergoes tert-butyl hydroxylation to M26, followed by oxidation to the carboxylic acid metabolite M29 [3]. Mitigation strategies include:

  • Deuterium incorporation at methyl positions (tert-butyl-d₉) to leverage the kinetic isotope effect, slowing C–H bond cleavage (e.g., deutivacaftor for cystic fibrosis) [3]
  • Polar substituents (e.g., hydroxyl, cyano) to reduce lipophilicity and redirect metabolism [3]
  • Bioisosteric replacement with trifluoromethylcyclopropyl (Cp-CF₃) groups to eliminate oxidizable C–H bonds while maintaining steric bulk [3]

Table 2: Metabolic Pathways and Optimization Strategies for tert-Butyl Groups

Metabolic PathwayPrimary EnzymesResulting MetabolitesStabilization Strategies
C-H HydroxylationCYP2C8, CYP3A4Alcohols (e.g., M1, M26)Deuteration (C-D bonds)
Oxidation to Carboxylic AcidAldehyde dehydrogenaseAcids (e.g., M3, M29)Cp-CF₃ bioisostere replacement
Glucuronidation/SulfationUGTs, SULTsConjugates (e.g., M1-gluc)Polar substituents (OH, CN, COOH)

Catalytic Asymmetric Approaches for Chiral Center Introduction

While 4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide itself lacks chiral centers, its piperidine precursors or analogues often require enantioselective synthesis. Catalytic asymmetric methods are essential for introducing chirality at the C-3 or C-4 positions of the piperidine ring or within pendant groups [7] [10]. Key methodologies include:

  • Asymmetric Hydrogenation: Enantioselective reduction of dehydroamino acid derivatives or enol esters using chiral Ru- or Rh-catalysts (e.g., DuPhos, BINAP ligands). This approach delivers chiral piperidine carboxylates with >95% ee [10].
  • Organocatalytic Mannich Reactions: Proline-derived catalysts enable stereoselective synthesis of β-amino carbonyl compounds, precursors to substituted piperidines [7].
  • Enzyme-Mediated Resolutions: Lipases (e.g., CAL-B) or esterases kinetically resolve racemic piperidinyl alcohols or esters [4].
  • Chiral Auxiliary-Mediated Alkylations: Oppolzer’s sultam or Evans’ oxazolidinones control stereochemistry during piperidine ring functionalization [8].

For analogues bearing chiral centers on the benzamide side chain (e.g., ortho-fluorinated phenethylamines), asymmetric Grignard additions catalyzed by chiral Cu-complexes or CBS reduction of prochiral ketones provide high enantioselectivity [7]. Recent advances employ Pd-catalyzed asymmetric allylic alkylation for constructing chiral benzylic amines linked to piperidines [10].

Properties

CAS Number

1589446-11-6

Product Name

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide hydrochloride

IUPAC Name

4-tert-butyl-N-(piperidin-4-ylmethyl)benzamide;hydrochloride

Molecular Formula

C17H27ClN2O

Molecular Weight

310.9 g/mol

InChI

InChI=1S/C17H26N2O.ClH/c1-17(2,3)15-6-4-14(5-7-15)16(20)19-12-13-8-10-18-11-9-13;/h4-7,13,18H,8-12H2,1-3H3,(H,19,20);1H

InChI Key

ODKPQFLGAZBNEH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCNCC2.Cl

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2CCNCC2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.